molecular formula C7H7N3O6 B15341343 Tris(diformylamino)methane

Tris(diformylamino)methane

Cat. No.: B15341343
M. Wt: 229.15 g/mol
InChI Key: CCFXVAKBKAEVBD-UHFFFAOYSA-N
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Description

Tris(diformylamino)methane is a derivative of orthoformic acid, characterized by the presence of three diformylamino groups attached to a central carbon atom. This compound, with the molecular formula C7H7N3O6, is notable for its unique structure, which includes six formyl groups.

Preparation Methods

The synthesis of tris(diformylamino)methane involves the reaction of orthoformic acid derivatives with formamide in the presence of a strong Lewis acid such as aluminum chloride or boron trichloride. The reaction typically proceeds under controlled conditions to ensure the formation of the desired orthoamide product. The synthetic route can be summarized as follows :

    Reactants: Orthoformic acid derivatives and formamide.

    Catalyst: Strong Lewis acids (e.g., aluminum chloride, boron trichloride).

    Reaction Conditions: Controlled temperature and pressure to facilitate the formation of this compound.

Chemical Reactions Analysis

Tris(diformylamino)methane undergoes several types of chemical reactions, primarily involving its formyl groups. Some of the key reactions include :

  • Formylation Reactions: : In the presence of strong Lewis acids, this compound acts as a formylating reagent for activated aromatic compounds. This reaction is significant in organic synthesis for introducing formyl groups into aromatic rings.

      Reagents: Aluminum chloride, boron trichloride.

      Conditions: Typically carried out in solvents like 1,2-dichloroethane.

      Products: Aromatic aldehydes.

  • Substitution Reactions: : The compound can participate in substitution reactions where the diformylamino groups are replaced by other functional groups under appropriate conditions.

Scientific Research Applications

Tris(diformylamino)methane has several applications in scientific research, particularly in the fields of organic chemistry and materials science :

    Organic Synthesis: Used as a formylating agent for the synthesis of aromatic aldehydes, which are important intermediates in the production of pharmaceuticals, dyes, and agrochemicals.

    Materials Science:

    Catalysis: Investigated for its role in catalytic processes, particularly in the activation and transformation of aromatic compounds.

Mechanism of Action

The mechanism by which tris(diformylamino)methane exerts its effects is primarily through its ability to donate formyl groups in chemical reactions. The presence of strong Lewis acids facilitates the activation of the formyl groups, making them more reactive towards nucleophilic aromatic substitution. The molecular targets in these reactions are typically activated aromatic compounds, which undergo formylation to produce aromatic aldehydes .

Comparison with Similar Compounds

Tris(diformylamino)methane can be compared with other orthoamide derivatives and formylating agents. Some similar compounds include :

    Orthoformic Acid Triethyl Ester: Another orthoamide derivative used in organic synthesis.

    N,N-Diformylhydrazine: A formylating agent with similar reactivity but different structural properties.

    Hexamethylenetetramine: Used in the synthesis of formylated compounds, though it has a different mechanism of action.

This compound is unique due to its three diformylamino groups, which provide multiple reactive sites for formylation reactions, making it a versatile reagent in organic synthesis.

Biological Activity

Tris(diformylamino)methane (TDAM) is a compound with the formula C7_7H7_7N3_3O6_6. It is recognized for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TDAM contains three formylamino groups attached to a central methane carbon. The presence of multiple functional groups allows it to interact with different biological targets, which can lead to various biological effects.

PropertyValue
Molecular FormulaC7_7H7_7N3_3O6_6
Molecular Weight189.15 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water

Research indicates that TDAM may exert its biological effects through several mechanisms:

  • Antioxidant Activity : TDAM has been shown to scavenge free radicals, which can protect cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Gene Expression Modulation : TDAM can influence the expression of genes related to stress responses and metabolic processes.

Case Study 1: Antioxidant Effects

A study investigated the antioxidant properties of TDAM in vitro. The results demonstrated that TDAM significantly reduced oxidative stress markers in cultured human cells, suggesting its potential as a protective agent against oxidative damage .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of TDAM. It was found that TDAM inhibited the activity of certain enzymes involved in metabolic pathways, which could have implications for metabolic diseases .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantReduced oxidative stress in human cells
Enzyme InhibitionInhibited specific metabolic enzymes
Gene ExpressionModulated expression of stress-related genes

Research Findings and Implications

The biological activities of TDAM suggest its potential utility in various fields:

  • Pharmaceutical Development : Due to its antioxidant and enzyme-inhibiting properties, TDAM could be explored as a lead compound for drug development targeting oxidative stress-related diseases.
  • Agricultural Applications : Its ability to modulate gene expression may be harnessed for developing stress-resistant crop varieties.

Properties

Molecular Formula

C7H7N3O6

Molecular Weight

229.15 g/mol

IUPAC Name

N-[bis(diformylamino)methyl]-N-formylformamide

InChI

InChI=1S/C7H7N3O6/c11-1-8(2-12)7(9(3-13)4-14)10(5-15)6-16/h1-7H

InChI Key

CCFXVAKBKAEVBD-UHFFFAOYSA-N

Canonical SMILES

C(=O)N(C=O)C(N(C=O)C=O)N(C=O)C=O

Origin of Product

United States

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